molecular formula C11H24N2O2 B023355 N-Boc-1,6-diaminohexane CAS No. 51857-17-1

N-Boc-1,6-diaminohexane

Cat. No. B023355
CAS RN: 51857-17-1
M. Wt: 216.32 g/mol
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N
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Description

N-Boc-1,6-diaminohexane is used to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . It is also used as a reagent for the introduction of a C6-spacer .


Synthesis Analysis

1,6-Diaminohexane is dissolved in CH2Cl2 and cooled in an ice bath to 0–3°C. To the stirred solution, di-tert-butyl bicarbonate is added slowly over a period of 1 hour . The reaction is allowed to warm up to room temperature and proceeds overnight .


Molecular Structure Analysis

The molecular formula of N-Boc-1,6-diaminohexane is C11H24N2O2 . Its average mass is 216.320 Da and its monoisotopic mass is 216.183777 Da .


Chemical Reactions Analysis

N-Boc-1,6-diaminohexane is used to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . It is also used as a reagent for the introduction of a C6-spacer .


Physical And Chemical Properties Analysis

N-Boc-1,6-diaminohexane has a density of 0.965 g/mL at 20 °C (lit.) . Its refractive index is n20/D 1.462 .

Scientific Research Applications

Synthesis of Biodegradable Poly (disulfide amine)s

N-Boc-1,6-diaminohexane can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s . These polymers are used for gene delivery, which is a crucial aspect of genetic engineering and gene therapy.

Creation of Multifunctional Dendrimers

N-Boc-1,6-diaminohexane is used in the synthesis of multifunctional dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, gene therapy, and medical imaging, making them valuable in the field of nanomedicine.

Development of Polyamide Platinum Anti-Cancer Complexes

This compound is used in the design of polyamide platinum anti-cancer complexes . These complexes are designed to target specific DNA sequences, providing a targeted approach to cancer treatment.

Production of Self-Assembled Monolayers (SAMs)

N-Boc-1,6-diaminohexane can be used to create self-assembled monolayers (SAMs) that resist the adsorption of proteins . This property is particularly useful in the development of biomedical devices and implants, where protein adsorption can lead to biofouling and other complications.

Synthesis of 1,3-Bis [6- (Boc-amino)hexyl]urea

N-Boc-1,6-diaminohexane is used to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . The resulting compound has potential applications in various chemical reactions as a reagent or intermediate.

N-Boc-1,6-diaminohexane is used as a reagent for the introduction of a C6-spacer . This can be useful in a variety of chemical syntheses where a certain distance or separation between functional groups is desired.

Safety And Hazards

N-Boc-1,6-diaminohexane causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s for gene delivery . It can also be used to synthesize a multifunctional dendrimer for theranostics, polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences, and self-assembled monolayers (SAMs) that resist adsorption of proteins .

properties

IUPAC Name

tert-butyl N-(6-aminohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZPDKXEHIRFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369777
Record name N-Boc-1,6-diaminohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1,6-diaminohexane

CAS RN

51857-17-1
Record name N-BOC-1,6-diaminohexane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-1,6-diaminohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-aminohexyl)carbamate
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Synthesis routes and methods I

Procedure details

tert-Butyl phenyl carbonate (25.60 mL, 138.0 mmoles) was added to a stirred solution of 1,6-diaminohexane (15.30 g, 131.7 mmoles) in absolute EtOH (150 mL) in a 250 mL RB flask. The apparatus was fitted with a condenser and heated to 78° C. overnight under a blanket of nitrogen and then allowed to cool to room temperature. The solvent was stripped off the reaction mixture in vacuo (rotary evaporator) yielding a pale pink oily residue. CH2Cl2 (200 mL) was added to the residue and the resultant solution extracted with 3×200 mL portions of de-ionised water. For each extraction the pH of the aqueous phase was monitored and adjusted with HCl (aq, 2M) such that the pH of the aqueous layer was 3NCH2—), 3.09 (q, 2H, —C(═O)NCH2—), 4.60 (bs, 1H, —C(═O)NH—).
Quantity
25.6 mL
Type
reactant
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Quantity
15.3 g
Type
reactant
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Quantity
150 mL
Type
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Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Tert-butylphenyl carbonate (6.37 mL, 14.7 mmol) was added dropwise to a solution of 1,6 diaminohexane (4 g, 14.7 mmol) in ethanol (20 mL) at 80° C. The reaction mixture was refluxed overnight. The reaction mixture was then cooled to room temperature leaving a yellow solution. The solution was concentrated to 15 mL and diluted with water (30 mL). The solution pH was adjusted to 3 with 2M HCl followed by an extraction with dichloromethane (3×50 mL). The water solution pH was then adjusted to pH 12 followed by extraction with dichloromethane (3×50 mL). The organic solutions were combined, washed with sodium bicarbonate (2×50 mL), dried with sodium sulfate, and concentrated to a yellow oil. Characterization matched previously published values (M. Pittelkow, et al., “Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates,” Organic Syntheses (2007) 84, pg 207).
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In this synthesis CDTAMA is reacted with the monoprotected diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane to give the corresponding amide. The t-Boc protecting group is then hydrolyzed to give the product. To prepare the monoprotected diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane, first 9.4 g (81.2 mmol) of 1,6-diaminohexane is dissolved in 60 ml dry chloroform and 0.85 ml (6.1 mmol) triethylamine is added. To this solution is added dropwise 1 g (4.1 mmol) [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) dissolved in 20 ml dry chloroform. This solution is stirred 7 hr, filtered and the filtrate evaporated to an oil. This oil is vacuum distilled to remove the excess 1,6-diaminohexane. The residue in the distillation flask is dissolved in acetone and purified on a silica gel chromatography column (eluted with acetone) to give 0.68 g (77%) of N-(t-butoxycarbonyl)-1,6-diaminohexane as a yellow oil.
[Compound]
Name
t-Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine N-(t-butyoxycarbonyl)-1,6-diaminohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

A solution of 1,6-diaminohexane (14 g, 0.12 mol) in ethanol (500 mL) was mixed with a solution of di-t-butyl carbonate (23 g, 0.1 mol) in ethanol (500 mL) and stirred overnight. The mixture was filtered, concentrated and the residue was shaken with a mixture of ether (200 mL) and water (50 mL). The aqueous phase was extracted twice with ether (50 mL) and the organic phase was extracted sequentially with brine, cold 0.4N hydrochloric acid (150 mL) and water (2×100 mL). The pH of the acidic extract was brought to 12-13 with 1N sodium hydroxide and it was extracted twice with ether (50 mL). The organic phase was washed with brine, dried (sodium sulfate) and concentrated to yield the title compound (13.16 g, 49%). TLC Rf 0.53 (Kieselgel 60 F254, 15:3:2 2-butanol:formic acid:water); MS(ES) m/e 217.0; 1NMR (400 MHz, CDCl3): δ4.57 (br s, 1H), 3.10-3.12 (m 2H), 2.68-2.71 (m 2H), 1.84 (br s 2H), 1.44-1.48 (br s 9H), 1.32-1.34 (br s 8H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is N-Boc-1,6-diaminohexane utilized in gene delivery applications?

A1: N-Boc-1,6-diaminohexane is not directly used for gene delivery. Instead, it serves as a building block for synthesizing more complex polymers with gene delivery potential. In the research presented [], N-Boc-1,6-diaminohexane is reacted with N, N'-cystaminebisacrylamide (CBA) through Michael addition. This reaction, followed by the removal of the Boc protecting group, produces a cationic polymer called poly(CBA-DAH).

Q2: What is the significance of the hexaethylene spacer in poly(CBA-DAH) for gene delivery?

A2: The research highlights the importance of the spacer length in poly(disulfide amine)s for efficient gene delivery []. Comparing polymers with varying spacer lengths (ethane, butane, and hexane), poly(CBA-DAH), with its hexaethylene spacer, demonstrated the highest transfection efficiency. Notably, it achieved comparable transfection efficiency to branched PEI 25 kDa in commonly used cell lines (293T, Hela, and NIH3T3) and even outperformed it in C2C12 cells, a cell line known for its resistance to transfection []. This suggests that the hexaethylene spacer in poly(CBA-DAH) might be optimal for DNA condensation, cellular uptake, and intracellular trafficking, ultimately leading to more effective gene delivery [].

Q3: How does the toxicity of poly(CBA-DAH) compare to existing gene delivery agents like branched PEI 25 kDa?

A3: The study demonstrated a significant advantage of poly(CBA-DAH) over branched PEI 25 kDa in terms of cytotoxicity []. MTT assays revealed that poly(CBA-DAH)/pDNA complexes were considerably less toxic to cells compared to bPEI/pDNA complexes []. This lower toxicity profile is a crucial factor for gene delivery applications, as it increases the biocompatibility of the carrier and reduces the risk of adverse effects during gene therapy.

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